(3S)-3-ethyl-1,4-diazepan-2-one is a member of the diazepane family, characterized by its seven-membered heterocyclic structure containing two nitrogen atoms. This compound's specific stereochemistry, denoted as (3S), plays a crucial role in its chemical behavior and potential biological activity. Diazepanes are known for their diverse applications in medicinal chemistry, particularly in developing pharmaceuticals with anxiolytic, anticonvulsant, and muscle relaxant properties .
This compound is classified as a heterocyclic organic compound and falls under the category of benzodiazepines due to its structural similarities to other compounds in this class. Its unique configuration distinguishes it from other diazepanes, making it a subject of interest in both synthetic and medicinal chemistry.
The synthesis of (3S)-3-ethyl-1,4-diazepan-2-one typically involves:
In industrial settings, large-scale production may utilize batch or continuous flow processes that incorporate catalysts to enhance reaction efficiency. Purification techniques such as crystallization or chromatography are employed to achieve high purity levels of the final product .
The molecular structure of (3S)-3-ethyl-1,4-diazepan-2-one consists of a seven-membered ring featuring two nitrogen atoms at positions 1 and 4. The ethyl group at position 3 contributes to its unique properties.
(3S)-3-ethyl-1,4-diazepan-2-one can participate in several types of chemical reactions:
The reactivity profile of this compound allows it to serve as a versatile intermediate in organic synthesis, facilitating the development of more complex molecules for pharmaceutical applications .
The mechanism of action for (3S)-3-ethyl-1,4-diazepan-2-one primarily involves its interaction with specific receptors in the central nervous system. It is believed to modulate neurotransmitter release and receptor activation, contributing to its potential sedative and anxiolytic effects. This interaction is crucial for its therapeutic applications in treating anxiety disorders and other neurological conditions .
(3S)-3-ethyl-1,4-diazepan-2-one has several scientific uses:
Seven-membered diazepine rings constitute a pharmaceutically significant class of heterocycles characterized by their structural adaptability and capacity to interact with diverse biological targets. The 1,4-diazepan-2-one framework, in particular, offers distinct advantages in drug design due to: (1) its semi-rigid conformation that bridges linear and macrocyclic structural spaces; (2) the presence of two nitrogen atoms (one secondary amine and one tertiary amine) providing hydrogen bonding capabilities at multiple sites; and (3) the amide carbonyl serving as both a hydrogen bond acceptor and a conformational constraint element. These features enable precise spatial positioning of pharmacophoric elements while maintaining sufficient flexibility for target accommodation [6].
The 1,4-diazepan-2-one core demonstrates remarkable versatility in pharmacological targeting. Patent literature reveals structurally modified derivatives functioning as potent and selective melanocortin-5 (MC5) receptor antagonists, with the general formula shown below exhibiting nanomolar binding affinities:
Representative MC5 Antagonist Structure:
3-Aminoalkyl-1,4-diazepan-2-one│N─(CH₂)ₙ─R│R = Aryl, Heteroaryl, Cycloalkyl
Table 1: Structural Features of Bioactive 1,4-Diazepan-2-one Derivatives
Core Structure | C3 Substituent | Biological Target | Key Activity | Reference |
---|---|---|---|---|
1,4-Diazepan-2-one | 3-Aminoalkyl | Melanocortin-5 receptor | Antagonist | [2] |
1,4-Diazepan-2-one | 3-Alkyl (e.g., ethyl, methyl) | Not fully characterized | Structural analog | [1] [4] |
1,4-Diazepan-2-one | 3-(Diphenylethyl) | MC5 | High selectivity | [6] |
Imidazo-pyrrolo-pyrazine fused | 3-Ethyl (chiral) | JAK kinase | Inhibitor | [5] |
The synthesis of these compounds typically employs ring-forming strategies such as cyclocondensation of diamino precursors with carbonyl equivalents or ring expansion of piperidine derivatives. For (3S)-3-ethyl-1,4-diazepan-2-one, stereoselective synthesis likely involves chiral pool starting materials or asymmetric hydrogenation techniques to install the (3S) configuration. The molecule's physicochemical profile—including its molecular formula (C₇H₁₄N₂O), molecular weight (142.20 g/mol), and hydrogen bonding capacity (Hbond donors: 1, Hbond acceptors: 2)—positions it favorably for blood-brain barrier penetration and central nervous system target engagement, though its exact pharmacokinetic behavior requires further investigation [1] [4].
Molecular modeling studies indicate that the diazepane ring adopts a twisted boat conformation that positions the C3 substituent pseudo-axially, creating a chiral environment recognized by stereospecific binding pockets. This conformational behavior distinguishes diazepanones from their six-membered piperidine analogs, providing enhanced three-dimensionality critical for selective target interactions. The scaffold's structural water exposure, calculated collision cross-section (CCS) of 127.9 Ų for the [M+H]+ adduct, further supports its compatibility with aqueous biological systems while maintaining sufficient lipophilicity for membrane interactions [1].
The chiral center at the C3 position of the diazepanone ring introduces critical stereochemical differentiation that profoundly influences both the compound's physicochemical behavior and biological recognition. In (3S)-3-ethyl-1,4-diazepan-2-one, the ethyl group extends from the chiral center in a specific spatial orientation that creates diastereotopic relationships with neighboring protons and establishes a distinct three-dimensional pharmacophore. The significance of this (3S) configuration manifests in several key aspects:
The equatorial preference of the (3S)-ethyl group influences the ring puckering dynamics and nitrogen inversion rates. Nuclear magnetic resonance (NMR) studies of analogous chiral diazepanones reveal distinct vicinal coupling constants (³JHH) for the (3S) versus (3R) configurations, indicating differential proton alignments around the ring. This conformational biasing directly affects the presentation of hydrogen bond donors (N4-H) and acceptors (C2=O) to biological targets [4].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2